7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Description
7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with bromine (Br) at position 7, fluorine (F) at position 4, and a carboxylic acid (-COOH) group at position 3. Indazole derivatives are pivotal in medicinal chemistry due to their role as kinase inhibitors, enzyme modulators, and intermediates in drug synthesis. The bromine and fluorine substituents enhance electronic effects and steric properties, while the carboxylic acid group facilitates hydrogen bonding and salt formation, influencing solubility and reactivity .
Properties
Molecular Formula |
C8H4BrFN2O2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
7-bromo-4-fluoro-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-2-4(10)5-6(3)11-12-7(5)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
GZNJRAMLYOOOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Br)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired indazole derivative. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and the presence of catalysts like sodium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is being investigated for its potential therapeutic properties, including its role in inhibiting specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of 7-Bromo-4-fluoro-1H-indazole-3-carboxylic Acid and Analogs
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|---|
| 7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | Not provided* | Br (7), F (4), -COOH (3) | C₈H₄BrFN₂O₂ | ~259.03† | Electron-withdrawing F, Br meta to COOH |
| 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | 885520-62-7 | Br (6), F (4), -COOH (3) | C₈H₄BrFN₂O₂ | 259.03 | Br para to COOH; positional isomer |
| 7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid | 865887-05-4 | Br (7), OCH₃ (4), -COOH (3) | C₉H₇BrN₂O₃ | 271.07 | Methoxy (electron-donating) vs. F |
| 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | 885522-01-0 | Br (3), F (6), -COOH (4) | C₈H₄BrFN₂O₂ | 259.03 | Br at N-proximal position; COOH at 4 |
| 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid | 885520-30-9 | Br (4), -OH (3), -COOH (6) | C₈H₅BrN₂O₃ | 257.04 | -OH (less acidic) vs. -COOH at 3 |
†Calculated based on analog in .
Key Differences and Implications
a) Positional Isomerism (6-Bromo vs. 7-Bromo)
- Electronic Effects : Bromine at position 7 (meta to COOH) in the target compound creates distinct electronic interactions compared to Br at position 6 (para to COOH) in CAS 885520-62-6. The meta substitution may reduce resonance effects on the carboxylic acid, altering acidity and reactivity .
- Steric Hindrance : Br at position 7 may impose steric challenges in binding to biological targets compared to Br at position 6.
b) Functional Group Variations (Fluoro vs. Methoxy)
- Electron Withdrawal vs. Donation: The fluoro group (F) in the target compound increases ring electron deficiency, enhancing the acidity of the COOH group.
- Solubility : Methoxy derivatives generally exhibit lower water solubility than fluoro analogs due to reduced polarity.
c) Carboxylic Acid Position (3 vs. 4)
- In CAS 885522-01-0, the COOH group is at position 4, adjacent to Br at position 3. This proximity may facilitate intramolecular hydrogen bonding or alter crystallization behavior compared to the target compound’s COOH at position 3 .
d) Hydroxyl vs. Carboxylic Acid (CAS 885520-30-9)
- The hydroxyl group (-OH) at position 3 in this analog is less acidic (pKa ~10) than COOH (pKa ~2-3), significantly affecting solubility and salt formation capabilities. This makes the target compound more suitable for ionic interactions in drug formulations .
Biological Activity
7-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and applications in various therapeutic contexts.
Synthesis
The synthesis of 7-bromo-4-fluoro-1H-indazole-3-carboxylic acid typically involves several steps that include the bromination of indazole derivatives and subsequent carboxylation. Various methodologies have been developed to enhance yield and purity, including regioselective bromination techniques and the use of hydrazine in cyclization reactions.
Antitumor Activity
Research indicates that indazole derivatives, including 7-bromo-4-fluoro-1H-indazole-3-carboxylic acid, exhibit promising antitumor properties. For instance:
- PLK4 Inhibition : Certain derivatives have shown single-digit nanomolar inhibition against PLK4, a key regulator in cell cycle progression, suggesting potential applications in cancer therapy .
- Cell Line Studies : Compounds similar to 7-bromo-4-fluoro-1H-indazole-3-carboxylic acid have demonstrated inhibitory effects on various cancer cell lines, such as colon cancer models (IC50 values in the low micromolar range) and multiple myeloma cell lines .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may interact with enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
There is preliminary evidence supporting the antimicrobial properties of 7-bromo-4-fluoro-1H-indazole-3-carboxylic acid. Its structural features, particularly the presence of halogens (bromine and fluorine), enhance lipophilicity, potentially improving membrane penetration and efficacy against microbial strains.
The biological activity of 7-bromo-4-fluoro-1H-indazole-3-carboxylic acid is attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, making it a candidate for cancer treatment. The compound's interaction with molecular targets can be summarized as follows:
| Target | Effect | Reference |
|---|---|---|
| PLK4 | Inhibition of cell cycle | |
| Inflammatory enzymes | Reduction in inflammatory response | |
| Microbial resistance mechanisms | Potential antimicrobial activity |
Case Studies
Several studies have highlighted the efficacy of indazole derivatives in clinical settings:
- Colon Cancer Model : A study demonstrated that specific indazole derivatives inhibited tumor growth significantly in mouse models, showcasing their potential as therapeutic agents for colorectal cancer .
- Inflammatory Disease Models : Research indicated that compounds with similar structures reduced markers of inflammation in vitro and in vivo, suggesting their utility in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
